tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Overview
Description
Tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (TBAHPC) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound composed of a pyrazine ring with a tert-butyl group attached to the nitrogen atom. TBAHPC has been used in the synthesis of a variety of molecules, and it has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Heterocycles : The compound tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is related to hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione, synthesized through the reaction of tert-butyl 1-hydrazinecarboxylate with triphosgene and other related compounds. This process involves the removal of the Boc-protecting group, yielding related heterocycles (Obreza & Urleb, 2003).
Conversion in Ugi Reaction : In an example of neighboring-group-assisted cleavage of tert-butyl amides, tert-ButylIsocyanide acts as a convertible reagent in Ugi Reaction. This demonstrates the utility of tert-butyl amides in the microwave-assisted preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones (Nikulnikov et al., 2009).
Synthesis of Novel Analogues : The compound acts as a starting material for the synthesis of novel analogues of natural alkaloid peramine. Its reactivity towards electrophilic reagents like carbonyl compounds and nitrous acid is explored, providing insights into its chemical properties and potential for synthesizing diverse compounds (Voievudskyi et al., 2016).
Biological and Pharmacological Studies
Antimycobacterial and Antifungal Activity : A series of amides synthesized from substituted pyrazine-2-carboxylic acids, including tert-butyl derivatives, demonstrated significant anti-mycobacterial and antifungal activities. The structural activity relationships of these compounds are crucial for understanding their pharmacological potential (Doležal et al., 2006).
Synthesis of Bioactive Compounds : The tert-butyl derivatives are used in the synthesis of compounds like 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which exhibit a wide range of biological effects. These syntheses involve complex processes like thermolysis and cyclization, underscoring the compound's importance in bioactive compound synthesis (Haidukevich et al., 2019).
Chemical Reactivity and Derivatives Formation
- Formation of Pyrazole and Pyrazine Derivatives : The compound is used in the formation of various pyrazole and pyrazine derivatives. These processes often involve reactions with hydrazines and subsequent cyclization, demonstrating the compound's versatility in synthesizing diverse heterocyclic structures (Kralj et al., 2011).
properties
IUPAC Name |
tert-butyl (7R,8aS)-7-(aminomethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-5-4-15-8-10(7-14)6-11(15)9-16/h10-11H,4-9,14H2,1-3H3/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYAVPDNNNKVPI-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@H]2C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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